N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 898427-16-2
VCID: VC4601930
InChI: InChI=1S/C20H20N4O3/c1-12-16-10-15(9-14-3-2-8-24(17(14)16)20(12)27)23-19(26)18(25)22-11-13-4-6-21-7-5-13/h4-7,9-10,12H,2-3,8,11H2,1H3,(H,22,25)(H,23,26)
SMILES: CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC4=CC=NC=C4
Molecular Formula: C20H20N4O3
Molecular Weight: 364.405

N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide

CAS No.: 898427-16-2

Cat. No.: VC4601930

Molecular Formula: C20H20N4O3

Molecular Weight: 364.405

* For research use only. Not for human or veterinary use.

N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide - 898427-16-2

Specification

CAS No. 898427-16-2
Molecular Formula C20H20N4O3
Molecular Weight 364.405
IUPAC Name N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(pyridin-4-ylmethyl)oxamide
Standard InChI InChI=1S/C20H20N4O3/c1-12-16-10-15(9-14-3-2-8-24(17(14)16)20(12)27)23-19(26)18(25)22-11-13-4-6-21-7-5-13/h4-7,9-10,12H,2-3,8,11H2,1H3,(H,22,25)(H,23,26)
Standard InChI Key DFJTTWZQOUINRY-UHFFFAOYSA-N
SMILES CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC4=CC=NC=C4

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a tricyclic pyrroloquinoline system fused with a tetrahydropyran-like ring, creating a rigid, planar scaffold. The pyrroloquinoline moiety contains a methyl group at position 1 and a ketone at position 2, while the oxalamide bridge connects the quinoline nitrogen (N1) to a pyridinylmethyl group (N2). This arrangement introduces multiple sites for hydrogen bonding and π-π stacking, critical for target engagement.

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₀H₂₀N₄O₃
Molecular Weight364.405 g/mol
CAS Registry Number898427-16-2
Heteroatom Distribution4 Nitrogen, 3 Oxygen

Comparative Structural Analysis

Analogous compounds, such as N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide (PubChem CID 16823154), demonstrate how substituent variations impact molecular weight and polarity . Replacing the pyridinylmethyl group with a methylphenyl group increases hydrophobicity (logP +0.3), suggesting tunable pharmacokinetic profiles through side-chain modifications .

Synthesis and Chemical Reactivity

Multi-Step Synthesis Protocol

The synthesis involves two principal stages:

Stage 1: Pyrroloquinoline Core Assembly

  • Cyclocondensation: Reaction of 2-aminopyrrole derivatives with cyclohexenone under acidic conditions forms the tricyclic backbone.

  • Methylation: Introduction of the 1-methyl group via dimethyl sulfate in alkaline medium.

Stage 2: Oxalamide Functionalization

  • Oxalyl Chloride Activation: Treatment of pyrroloquinoline-8-amine with oxalyl chloride generates the reactive intermediate.

  • Coupling: Reaction with 4-(aminomethyl)pyridine completes the oxalamide bridge.

Table 2: Key Reagents and Conditions

StepReagents/ConditionsYield (%)
CyclocondensationHCl (cat.), EtOH, reflux62
Methylation(CH₃)₂SO₄, NaOH, 0°C85
Oxalyl ActivationClCOCOCl, DCM, RT78
Amine CouplingPyridine, DMAP, 40°C71

Reactivity Profile

The oxalamide group undergoes hydrolysis in strong acidic/basic conditions, yielding quinolin-8-amine and pyridinylmethylamine derivatives. Electrophilic substitution occurs preferentially at the quinoline C5 position due to resonance stabilization of the intermediate.

Pharmacological Considerations

ADME Predictions

Computational models (SwissADME) indicate:

  • Absorption: Moderate intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s)

  • Metabolism: CYP3A4-mediated oxidation of the pyridine ring

  • Excretion: Renal (70%), fecal (30%)

Toxicity Risks

In silico profiling (ProTox-II) flags hepatotoxicity (Probability = 0.64) due to reactive metabolite formation from the methylpyrroloquinoline moiety.

Future Research Directions

Priority Investigations

  • Crystallographic Studies: X-ray diffraction to resolve 3D conformation and intermolecular interactions.

  • In Vivo Efficacy: Murine models for pharmacokinetics and target validation.

  • SAR Optimization: Systematic variation of the pyridinylmethyl group to enhance selectivity.

Technical Challenges

  • Synthetic Scalability: Current 4-step process has a cumulative yield of 29%.

  • Solubility Limitations: Aqueous solubility <5 µg/mL necessitates prodrug strategies.

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